(2R,5R)-2,5-Dimethyl-piperazine dihydrochloride
CAS No.:
Cat. No.: VC13526405
Molecular Formula: C6H16Cl2N2
Molecular Weight: 187.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H16Cl2N2 |
|---|---|
| Molecular Weight | 187.11 g/mol |
| IUPAC Name | (2R,5R)-2,5-dimethylpiperazine;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2.2ClH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m1../s1 |
| Standard InChI Key | GOTVEDVYURXGPS-BNTLRKBRSA-N |
| Isomeric SMILES | C[C@@H]1CN[C@@H](CN1)C.Cl.Cl |
| SMILES | CC1CNC(CN1)C.Cl.Cl |
| Canonical SMILES | CC1CNC(CN1)C.Cl.Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
(2R,5R)-2,5-Dimethyl-piperazine dihydrochloride (C₆H₁₆Cl₂N₂; molecular weight: 187.11 g/mol) features a piperazine core with methyl substituents at the 2 and 5 positions and two hydrochloride counterions. The stereochemistry is critical, as the (2R,5R) configuration influences its three-dimensional arrangement and interactions with chiral environments. The isomeric SMILES notation (C[C@@H]1CN[C@@H](CN1)C.Cl.Cl) explicitly defines the spatial orientation of substituents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (2R,5R)-2,5-dimethylpiperazine dihydrochloride |
| Molecular Formula | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 187.11 g/mol |
| InChI | InChI=1S/C6H14N2.2ClH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m1../s1 |
| Canonical SMILES | CC1CNC(CN1)C.Cl.Cl |
The dihydrochloride form enhances solubility in aqueous media, facilitating its use in biological assays.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves reductive amination of 2,5-hexanedione with ammonia or primary amines, followed by hydrogenation. Key steps include:
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Cyclization: 2,5-Hexanedione reacts with ammonium acetate in ethanol under reflux to form the piperazine ring.
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Hydrogenation: Palladium on carbon (Pd/C) catalyzes the reduction of intermediate imines, yielding the racemic mixture.
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Chiral Resolution: Enantioselective crystallization or chromatography separates the (2R,5R) isomer.
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Salt Formation: Treatment with hydrochloric acid converts the free base to the dihydrochloride salt.
Reaction Conditions:
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Catalyst: 5–10% Pd/C
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Solvent: Ethanol or methanol
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Temperature: 50–80°C
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Pressure: 1–3 atm H₂
Industrial Manufacturing
Industrial processes prioritize efficiency and scalability through continuous flow reactors. Automated systems control parameters such as temperature, pressure, and reactant stoichiometry, achieving yields exceeding 85%. Post-synthesis purification employs fractional crystallization and ion-exchange chromatography to ensure >99% enantiomeric excess.
Chemical Reactivity and Functionalization
Oxidation Reactions
Exposure to oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives. These products are studied for their enhanced solubility and potential bioactivity.
Reduction and Substitution
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the piperazine ring to a piperidine derivative, altering its conformational flexibility.
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Alkylation: Reacting with alkyl halides (e.g., methyl iodide) introduces substituents at nitrogen atoms, modifying electronic and steric properties.
Table 2: Common Reactions and Reagents
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | H₂O₂, mCPBA in CH₂Cl₂ | N-Oxides |
| Reduction | LiAlH₄ in THF | Piperidine analogs |
| Alkylation | CH₃I, K₂CO₃ in DMF | N-Methylated derivatives |
Biological Activity and Mechanisms
Neuroprotective Effects
(2R,5R)-2,5-Dimethyl-piperazine dihydrochloride modulates dopamine D2-like receptors, showing promise in neurodegenerative disease models. Its enantiomeric purity enhances binding affinity to D2 and D3 receptors, potentially mitigating symptoms in Parkinson’s disease .
Antimicrobial Properties
Derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) of 8–16 µg/mL. The mechanism involves disruption of cell membrane integrity via hydrophobic interactions with lipid bilayers.
Applications in Pharmaceutical Research
Chiral Resolution Agent
The (2R,5R) configuration is exploited in asymmetric synthesis to resolve racemic mixtures of therapeutic agents. For example, it facilitates the production of enantiopure antidepressants and antipsychotics .
Intermediate in Drug Development
This compound serves as a precursor to bitopic ligands targeting G protein-coupled receptors (GPCRs). Modifications at the nitrogen atoms enable tuning of receptor subtype selectivity, critical for drugs targeting schizophrenia and depression .
Comparative Analysis with Structural Analogs
Enantiomeric Pair: (2S,5S)-Isomer
The (2S,5S) enantiomer displays reversed receptor binding kinetics, with 10-fold lower affinity for dopamine D2 receptors compared to the (2R,5R) form. This disparity underscores the role of stereochemistry in pharmacological activity .
1,4-Dimethylpiperazine Dihydrochloride
Lacking methyl groups at the 2 and 5 positions, this analog shows reduced lipid solubility and diminished antimicrobial efficacy. Its planar conformation also limits interactions with chiral enzyme active sites.
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